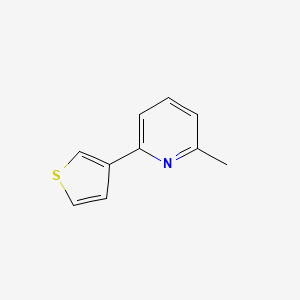
2-Methyl-6-(3-thienyl)pyridine
Übersicht
Beschreibung
“2-Methyl-6-(3-thienyl)pyridine” is a chemical compound that contains a pyridine ring, which is a six-membered heterocyclic ring with one nitrogen atom . The compound also contains a methyl group and a thienyl group attached to the pyridine ring .
Synthesis Analysis
The synthesis of substituted pyridines, such as “2-Methyl-6-(3-thienyl)pyridine”, has been reported in various studies . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “2-Methyl-6-(3-thienyl)pyridine” consists of a pyridine ring with a methyl group attached at the 2-position and a thienyl group attached at the 6-position . The pyridine ring is a six-membered heterocyclic ring with one nitrogen atom .Wissenschaftliche Forschungsanwendungen
1. Metabotropic Glutamate Receptor Antagonism
2-Methyl-6-(phenylethynyl)pyridine, closely related to 2-Methyl-6-(3-thienyl)pyridine, has been studied as a potent noncompetitive mGlu5 receptor antagonist. This compound exhibits potential in addressing shortcomings such as off-target activity and poor aqueous solubility in therapeutic agents, with applications in models of anxiety (Cosford et al., 2003).
2. Fluorescence Studies and Antitumor Properties
Thieno[3,2-b]pyridine derivatives, including those structurally related to 2-Methyl-6-(3-thienyl)pyridine, have shown notable fluorescence quantum yields and solvatochromic behavior. These derivatives, when incorporated into lipid membranes or nanoliposome formulations, display potential for drug delivery applications in antitumor therapies (Carvalho et al., 2013).
3. Catalytic Activity in Ethylene Oligomerization
The structural variation in thienyl-iminopyridine ligands, akin to 2-Methyl-6-(3-thienyl)pyridine, significantly influences the catalytic activity of cobalt(II) complexes in ethylene oligomerization. These variations can dictate the selectivity and efficiency in the conversion of ethylene to α-olefins, demonstrating the relevance in catalytic processes (Bianchini et al., 2007).
4. Application as Disperse Dyes
Pyridine-thieno[2,3-b]pyridine derivatives, structurally similar to 2-Methyl-6-(3-thienyl)pyridine, have been synthesized and applied as disperse dyes on polyester fibers. Their spectral characteristics and fastness properties suggest potential applications in the textile industry (Ho, 2005).
5. Photophysical Characterization in Platinum Complexes
2-(2-Thienyl)pyridine derivatives have been utilized as cyclometallating ligands in the synthesis of luminescent platinum complexes. These complexes, including variations related to 2-Methyl-6-(3-thienyl)pyridine, exhibit distinct photoluminescence and electronic absorption spectra, with potential applications in materials science and luminescence studies (Kozhevnikov et al., 2009).
Safety And Hazards
Zukünftige Richtungen
The future directions for “2-Methyl-6-(3-thienyl)pyridine” could involve further exploration of its synthesis methods and potential applications. One study suggests the need for a single robust method allowing the selective introduction of multiple functional groups to pyridine . Another study suggests the potential for developing new pyrrolidine compounds with different biological profiles .
Eigenschaften
IUPAC Name |
2-methyl-6-thiophen-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-8-3-2-4-10(11-8)9-5-6-12-7-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAGSBLOEKQHGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(3-thienyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



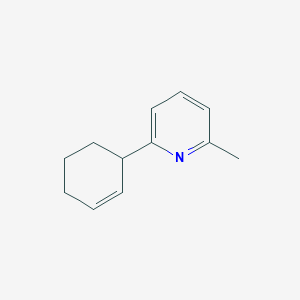
![7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol](/img/structure/B1391917.png)
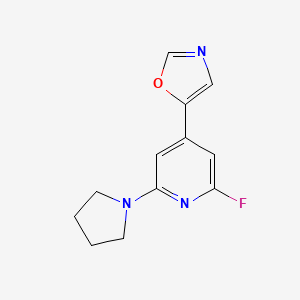
![Spiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B1391921.png)
![Tert-butyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1391922.png)
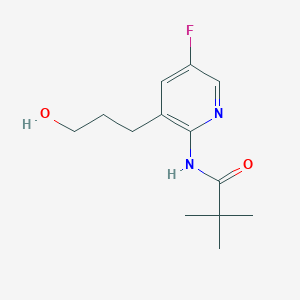
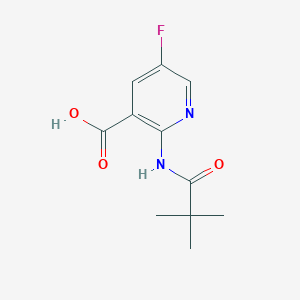
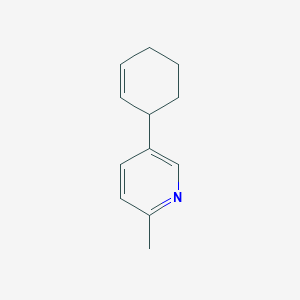
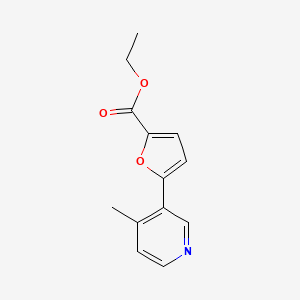
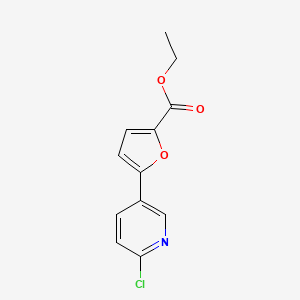

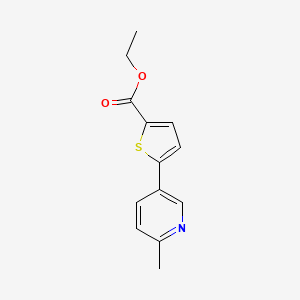
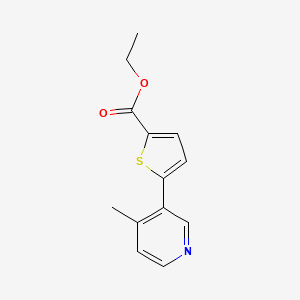
![6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1391936.png)